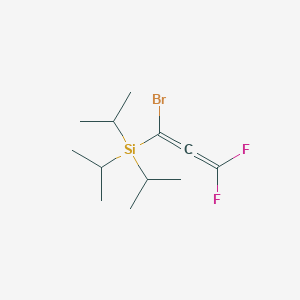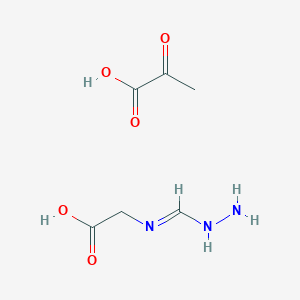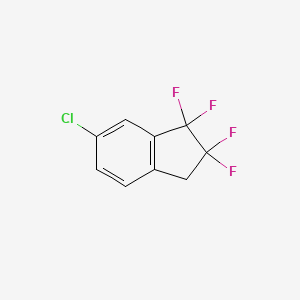
Silane, (1-bromo-3,3-difluoro-1,2-propadienyl)tris(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1-bromo-3,3-difluoro-1,2-propadienyl)tris(1-methylethyl)- is a specialized organosilicon compound with the chemical formula C12H21BrF2Si . This compound is notable for its unique structure, which includes a silane core bonded to a bromo-difluoropropadienyl group and three isopropyl groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1-bromo-3,3-difluoro-1,2-propadienyl)tris(1-methylethyl)- typically involves the reaction of a suitable silane precursor with 1-bromo-3,3-difluoro-1,2-propadiene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is maintained at low to moderate levels to ensure the stability of the reactants and products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the scalability of the production process while maintaining high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1-bromo-3,3-difluoro-1,2-propadienyl)tris(1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction can lead to the formation of silane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido or thiol-substituted silanes.
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of simpler silane derivatives with hydrogen or alkyl groups.
Applications De Recherche Scientifique
Silane, (1-bromo-3,3-difluoro-1,2-propadienyl)tris(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of Silane, (1-bromo-3,3-difluoro-1,2-propadienyl)tris(1-methylethyl)- involves its interaction with specific molecular targets. The compound can form stable bonds with various substrates, enhancing their chemical stability and reactivity. The presence of the bromo-difluoropropadienyl group allows for selective interactions with nucleophiles, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-bromo-3,3-difluoropropa-1,2-dienyl)-tri(propan-2-yl)silane
- (1-chloro-3,3-difluoropropa-1,2-dienyl)-tri(propan-2-yl)silane
Uniqueness
Silane, (1-bromo-3,3-difluoro-1,2-propadienyl)tris(1-methylethyl)- is unique due to the presence of both bromine and difluoropropadienyl groups, which confer distinct reactivity patterns compared to its analogs. This uniqueness makes it particularly valuable in applications requiring selective reactivity and stability .
Propriétés
Numéro CAS |
874659-42-4 |
|---|---|
Formule moléculaire |
C12H21BrF2Si |
Poids moléculaire |
311.28 g/mol |
InChI |
InChI=1S/C12H21BrF2Si/c1-8(2)16(9(3)4,10(5)6)11(13)7-12(14)15/h8-10H,1-6H3 |
Clé InChI |
DNOVDGGDVJDPRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)C(=C=C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(Hexyloxy)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14183153.png)

![6-(3-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14183159.png)
![[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14183163.png)
![Acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol](/img/structure/B14183164.png)
![[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B14183181.png)
![4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid](/img/structure/B14183194.png)


![4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol](/img/structure/B14183209.png)
